2-Isopropyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
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Overview
Description
2-Isopropyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves the cyclization of 2,3-diaminopyridine derivatives. The process often starts with commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine, which undergo nucleophilic substitution followed by reduction to yield 2,3-diaminopyridine . The cyclization is then achieved using various carboxylic acid derivatives, such as anhydrides, under specific reaction conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation in the presence of catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, especially involving the halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or Raney nickel.
Substitution: Sodium bisulfite, sodium borohydride, or zinc in the presence of acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-Isopropyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Isopropyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a positive allosteric modulator of GABA A receptors, enhancing their activity . Additionally, it may inhibit enzymes involved in carbohydrate metabolism, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Imidazo[4,5-c]pyridine: Shares a similar fused ring structure but differs in the position of the nitrogen atoms.
Imidazo[1,5-a]pyridine: Another isomeric form with distinct biological activities.
Uniqueness: 2-Isopropyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern and the resulting biological activities. Its ability to modulate GABA A receptors and influence various cellular pathways sets it apart from other imidazopyridine derivatives .
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-propan-2-yl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-5(2)8-11-6-3-4-7(10(14)15)12-9(6)13-8/h3-5H,1-2H3,(H,14,15)(H,11,12,13) |
InChI Key |
OHZCJDOHPZRXEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=CC(=N2)C(=O)O |
Origin of Product |
United States |
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